N-(4-chlorophenyl)-2-(7-methyl-4-oxo-3-(piperidine-1-carbonyl)-1,8-naphthyridin-1(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[7-methyl-4-oxo-3-(piperidine-1-carbonyl)-1,8-naphthyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O3/c1-15-5-10-18-21(30)19(23(31)27-11-3-2-4-12-27)13-28(22(18)25-15)14-20(29)26-17-8-6-16(24)7-9-17/h5-10,13H,2-4,11-12,14H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXOPPIGMFFHDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)Cl)C(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-(7-methyl-4-oxo-3-(piperidine-1-carbonyl)-1,8-naphthyridin-1(4H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its biological effects, mechanisms of action, and relevant research findings.
Overview of the Compound
The compound belongs to the class of 1,8-naphthyridine derivatives, which are known for their diverse pharmacological activities. The presence of a piperidine moiety and a chlorophenyl group enhances its biological profile, making it a candidate for various therapeutic applications.
1. Antimicrobial Activity
Research has shown that derivatives of 1,8-naphthyridine exhibit significant antimicrobial properties. For instance, studies indicate that certain naphthyridine compounds demonstrate strong activity against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus . The compound may similarly inhibit bacterial growth due to structural similarities with other effective naphthyridine derivatives.
2. Anticancer Properties
Naphthyridine derivatives have been investigated for their anticancer potential. For example, some compounds have shown effectiveness in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest . The specific compound may exhibit similar properties due to its structural attributes.
3. Anti-inflammatory Effects
The anti-inflammatory activity of related compounds has been documented extensively. These compounds often target cyclooxygenase enzymes (COX), which play a crucial role in inflammation . Given the structural framework of this compound, it is plausible that it could also exert anti-inflammatory effects by inhibiting COX enzymes.
The biological activities of this compound can be attributed to various mechanisms:
- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit key enzymes involved in disease processes, such as acetylcholinesterase and urease .
- Receptor Interactions : The compound may interact with specific receptors or proteins within cells, leading to altered signaling pathways that affect cell survival and proliferation.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several naphthyridine derivatives against a panel of bacterial strains. The results indicated that certain derivatives were significantly more effective than standard antibiotics like ciprofloxacin . This suggests that this compound could be developed as a novel antimicrobial agent.
Case Study 2: Anticancer Activity
In vitro studies have shown that naphthyridine derivatives can induce apoptosis in cancer cell lines. For instance, one derivative was found to reduce cell viability by over 50% in HeLa cells after 48 hours of treatment . This highlights the potential for this compound to serve as a lead compound in cancer therapy.
Data Table: Summary of Biological Activities
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , with a molecular weight of approximately 591.2 g/mol. The chemical structure features a chlorophenyl group attached to a naphthyridine core, which is known for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study evaluated various naphthyridine derivatives for their antibacterial activity against Gram-positive and Gram-negative bacteria. Results showed that certain derivatives had Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics, suggesting potential as new antimicrobial agents .
Table 2: Antimicrobial Activity of Derivatives
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| N-(4-chlorophenyl) derivative | 20 | Staphylococcus aureus |
| N-(4-chlorophenyl) derivative | 25 | Escherichia coli |
| Standard (Ciprofloxacin) | >35 | Various strains |
Cancer Therapeutics
The compound has been investigated for its potential as a PARP (Poly (ADP-ribose) polymerase) inhibitor, which is crucial in cancer treatment strategies. In vitro studies demonstrated that the compound could inhibit cancer cell growth by interfering with DNA repair mechanisms, making it a candidate for targeted cancer therapies .
Table 3: Synthesis Overview
| Methodology | Yield (%) | Conditions |
|---|---|---|
| Multicomponent Reaction | 72–97 | Reflux in ethanol |
| One-pot synthesis | 60–85 | Ambient temperature |
Case Studies
Several case studies have documented the applications of this compound in various therapeutic contexts:
Case Study 1: Antibacterial Efficacy
In a controlled study involving multiple bacterial strains, derivatives of the compound were tested against both resistant and sensitive strains. The results indicated that specific modifications to the naphthyridine structure significantly enhanced antibacterial activity.
Case Study 2: Cancer Cell Line Testing
A series of experiments conducted on breast cancer cell lines revealed that the compound led to a reduction in cell viability by inducing apoptosis through PARP inhibition pathways. These findings suggest its potential role in developing new cancer treatments.
Q & A
Q. Table 1: Synthetic Route Comparison
| Step | Conventional Method () | Sonochemical Method () |
|---|---|---|
| Reaction Time | 8–12 hours | 2–4 hours |
| Temperature | 80–100°C | 40–60°C |
| Yield | 60–70% | 75–85% |
| Key Reagent | EDC, DMAP | POCl₃, DMF |
Basic: Which spectroscopic and analytical techniques are critical for structural characterization?
Methodological Answer:
- ¹H/¹³C NMR : Assigns protons and carbons in the naphthyridinone core (e.g., δ 9.19 ppm for NH in ).
- IR Spectroscopy : Confirms carbonyl groups (C=O at 1686–1651 cm⁻¹) and C-Cl bonds (737–797 cm⁻¹).
- Mass Spectrometry : Validates molecular weight (e.g., m/z 423 for [M⁺] in ).
- X-ray Crystallography : Resolves conformational differences in the solid state, as seen in , where three molecules in the asymmetric unit showed dihedral angle variations of 54.8°–77.5°.
Advanced: How can researchers optimize synthesis yield and purity?
Methodological Answer:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates ().
- Catalyst Screening : Replace EDC with newer coupling agents (e.g., HATU) to reduce side reactions.
- Temperature Control : Lower reaction temperatures via sonication to minimize decomposition ().
- Purification : Employ column chromatography with gradient elution (hexane:EtOAc) or recrystallization from methylene chloride ().
Advanced: What strategies resolve discrepancies in crystallographic data analysis?
Methodological Answer:
- Conformational Analysis : Compare dihedral angles between aromatic rings (e.g., 54.8° vs. 77.5° in ) to identify steric or electronic influences.
- Hydrogen Bonding Networks : Use software like Mercury to map N–H···O interactions (R₂²(10) motifs in ).
- Computational Modeling : Validate experimental data with DFT calculations (e.g., Gaussian) to predict stable conformers.
Advanced: How to design derivatives for improved bioactivity?
Methodological Answer:
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-chlorophenyl position to enhance binding affinity ().
- Molecular Docking : Use AutoDock Vina to predict interactions with targets (e.g., Pfmrk kinase in ).
- Bioisosteric Replacement : Replace piperidine with morpholine to modulate solubility (see for thiation analogs).
Basic: What structural features influence reactivity and bioactivity?
Methodological Answer:
- Naphthyridinone Core : The 4-oxo group participates in hydrogen bonding with biological targets ().
- Piperidine-1-carbonyl : Enhances lipophilicity and membrane permeability ().
- 4-Chlorophenyl Group : Provides steric bulk and electronic effects for target selectivity ().
Advanced: How to address conflicting bioactivity data across studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
